Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

HPLC System Suitability Relative Retention Time

QC laboratories risk regulatory non-compliance when incorrect impurity standards distort Oxaliplatin HPLC identification. Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is the USP/EP-mandated dinitrate salt delivering correct chromatographic behavior. • Matches stressed-sample RRT 6.0 with RRF 2.5 per USP monograph • Validates stability-indicating methods under forced degradation (alkaline hydrolysis, oxidative stress) • Enables accurate ANDA impurity quantification at NMT 0.1% per USP acceptance criterion Light-sensitive; requires amber vial storage under inert atmosphere.

Molecular Formula C12H34N6O8Pt2
Molecular Weight 780.606
CAS No. 82398-34-3
Cat. No. B586100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
CAS82398-34-3
Synonyms(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate;  (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; 
Molecular FormulaC12H34N6O8Pt2
Molecular Weight780.606
Structural Identifiers
SMILESC1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt]
InChIInChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1
InChIKeyPTMQTUGVSQOYOU-NFPQPXRDSA-P
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate (CAS 82398-34-3): The Validated Pharmacopeial Reference Standard for Oxaliplatin Impurity Profiling


Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate (CAS 82398-34-3) is a dinuclear platinum(II) coordination compound formally designated as Oxaliplatin EP Impurity E [1]. It functions as a critical chromatographic benchmark in the USP and EP monographs for the antineoplastic drug Oxaliplatin [2]. The compound's distinctive bridging oxo‑bis[(1R,2R‑DACH)platinum] dinitrate architecture differentiates it fundamentally from the monomeric Oxaliplatin API (CAS 61825-94-3) and necessitates its unique identity for analytical traceability .

Why Generic Platinum Standards Cannot Substitute for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate in Regulatory Testing


The USP Oxaliplatin monograph strictly mandates the use of the diaquodiaminocyclohexaneplatinum dimer for chromatographic system suitability: it is generated in situ from stressed Oxaliplatin and exhibits a unique Relative Retention Time (RRT) of 6.0 alongside a Relative Response Factor (RRF) of 2.5 [1][2]. Substituting this dimer with the freebase analogue (CAS 76933-01-2) or a structurally similar monomeric Pt‑DACH impurity (e.g., Oxaliplatin Related Compound B, RRT 2.7) would corrupt chromatographic identification, invalidate quantitation, and result in non‑compliance with ICH Q3A guidelines. Only the certified dinitrate salt ensures correct elution behavior and detector response, guaranteeing regulatory validity.

Quantitative Differentiation Evidence for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate in Analytical and Procurement Contexts


Defined HPLC Relative Retention Time (RRT 6.0) for System Suitability Against All Other Oxaliplatin-Degradants

The USP Oxaliplatin monograph defines the diaquodiaminocyclohexaneplatinum dimer with an RRT of 6.0 relative to the oxaliplatin peak (RRT 1.0). This is significantly later than other specified impurities: Oxaliplatin Related Compound C (RRT 0.8) and Related Compound B (RRT 2.7) [1][2]. The large ΔRRT of +5.0 vs. the API and +3.3 vs. the next closest impurity ensures unambiguous peak identification during system suitability testing.

HPLC System Suitability Relative Retention Time Oxaliplatin

Quantitative Relative Response Factor (RRF 2.5) Enabling Accurate Dimer Quantification Distinct from Monomeric Impurities

The USP Impurity Table 1 specifies a Relative Response Factor (RRF) of 2.5 for the diaquodiaminocyclohexaneplatinum dimer [1]. In contrast, Related Compounds B and C have no specific RRF tabulated (implying RRF ≈1.0). The dimer's enhanced UV response at 210 nm necessitates this correction factor; failure to apply it would result in a 2.5‑fold underestimation of the impurity content.

Relative Response Factor Quantitative Analysis USP Monograph

Certified Purity Specifications (≥94% HPLC) vs. Uncharacterized Generic Pt‑Dimer Products

Commercially available reference standards of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate are supplied with documented HPLC purity: Clearsynth reports 94.11% , while CATO and QCS provide >95% purity with full Certificate of Analysis [1]. In contrast, generic Pt‑dimer synthesis by‑products often lack rigorous purity verification, degrading the accuracy of analytical calibration.

Purity HPLC Reference Standard Quality Control

Molecular Weight Distinctiveness: Dinitrate Salt (776.56 Da) vs. Freebase Dimer (650.55 Da) for Exact Identity Verification

The target compound is specifically the dinitrate salt form with a molecular weight of 776.56 g/mol (C12H30N6O8Pt2) [1]. This is 126.01 Da heavier than the freebase diaquodiaminocyclohexaneplatinum dimer (CAS 76933‑01‑2, MW 650.55 g/mol) [2], and 379.27 Da heavier than the Oxaliplatin API (MW 397.29 g/mol). The nitrate counterions directly influence solubility and solution stability, making MW verification a critical procurement control point.

Molecular Weight Salt Form Identity Procurement

Light‑Sensitive Refrigerated Storage (2–8°C) Profile Differentiating Logistical Requirements from Generic Platins

The dinitrate dimer standard is documented as light‑sensitive and hygroscopic, requiring storage at 2–8°C under inert atmosphere [1]. This contrasts with many other oxaliplatin impurities and the API itself, which are often stored at ambient conditions protected from light. The dimer's lability to photodegradation and moisture absorption imposes specific cold‑chain logistics that are not required for substitutes like Related Compound B.

Storage Stability Light Sensitivity Cold‑Chain Logistics Impurity Handling

Documented Neoplasm‑Inhibiting Activity Distinguishing the Dimer as a Biologically Relevant Impurity

The dimeric impurity has been documented to exhibit neoplasm‑inhibiting activity, as referenced by Gill (1984) and noted by CymitQuimica . While direct quantitative cytotoxicity comparison against Oxaliplatin or its active aqua metabolite is absent from the open literature, the qualitative bioactivity profile distinguishes it from inert process impurities like Oxaliplatin Related Compound D. This biological relevance elevates the dimer's importance in toxicological impurity profiling.

Bioactivity Neoplasm Inhibition Toxicology Impurity Qualification

Procurement‑Driven Application Scenarios for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate


USP/EP Pharmacopoeial System Suitability Testing for Oxaliplatin Drug Substance QC

Deploy Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate as the certified reference standard for HPLC system suitability in Oxaliplatin quality control. The USP monograph mandates its use with defined RRT (6.0) and RRF (2.5) parameters [1], and the dinitrate salt form ensures correct chromatographic behavior matching the stressed sample preparation .

Forced Degradation and Stability‑Indicating Method Validation

Utilize the dimer dinitrate standard in forced degradation studies (alkaline hydrolysis, oxidative stress) to validate stability‑indicating methods for Oxaliplatin. The compound's formation pathway during alkaline stress—mimicking real‑time degradation—is well‑characterized [1], and its light sensitivity requires controlled handling , making it an essential marker for method robustness.

ANDA Regulatory Impurity Qualification and Toxicological Risk Assessment

For generic manufacturers, the dimer impurity is a specified impurity with a USP acceptance criterion of NMT 0.1% [1]. Procuring the high‑purity dinitrate standard enables accurate spike‑and‑recovery experiments and impurity quantification in ANDA submissions, satisfying FDA requirements for impurity qualification per ICH Q3A.

Synthesis and Characterization of Novel Dinuclear Pt‑DACH Anticancer Complexes

The compound serves as a well‑characterized precursor for synthesizing novel dinuclear platinum(II) complexes with potential anticancer activity. Its defined dinitrate salt form and bridging oxo structure facilitate straightforward ligand exchange reactions , providing a reliable starting material for medicinal chemistry programs exploring Pt‑dimer topologies.

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